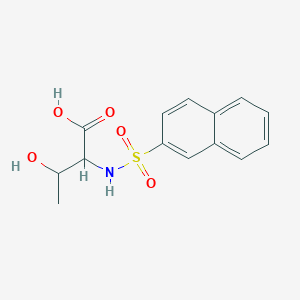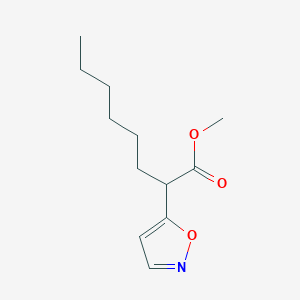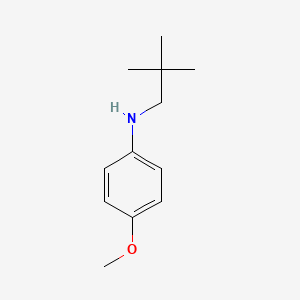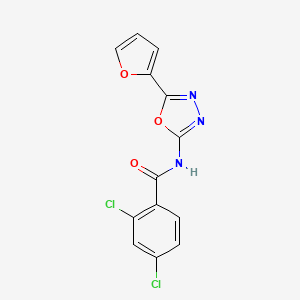![molecular formula C18H21NO4S B2993949 3-(4-Isopropylphenyl)-3-[(phenylsulfonyl)amino]propanoic acid CAS No. 861207-56-9](/img/structure/B2993949.png)
3-(4-Isopropylphenyl)-3-[(phenylsulfonyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Isopropylphenyl)-3-[(phenylsulfonyl)amino]propanoic acid, also known as GW 501516, is a synthetic drug that was initially developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity in the bodybuilding and athletic communities due to its ability to enhance endurance and performance. Despite its potential benefits, the drug has been banned by the World Anti-Doping Agency (WADA) due to its potential health risks and unfair advantages.
Wissenschaftliche Forschungsanwendungen
GABA B Receptor Antagonists
- A study describes the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds as potential GABA B receptor antagonists. These compounds, including the chlorinated acids, were found to be weak specific antagonists of GABA at the GABAB receptor, with varying strengths (Abbenante, Hughes, & Prager, 1997).
Synthetic Routes for Derivatives
- Research on the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives highlighted several strategies for imination of key sulfoxide compounds. These derivatives exhibited interesting conformational properties in solution, indicating potential applications in material science (Tye & Skinner, 2002).
Functionalized Polysulfone for Fuel Cells
- A novel functionalized polysulfone with high local density of sulfonic acid groups was synthesized for application in proton exchange membrane fuel cells. The study found improved proton conductivity and overall performance, suggesting its potential in energy-related applications (Ting et al., 2020).
Enantioselective Syntheses in Pharmacology
- Enantioselective syntheses of certain non-steroidal anti-inflammatory drugs (NSAIDs) were achieved, highlighting the role of stereochemistry in pharmaceutical applications (Hamon, Massy-Westropp, & Newton, 1995).
Antimicrobial Heterocyclic Compounds
- The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for potential use as antimicrobial agents was explored, revealing several compounds with promising results (Darwish et al., 2014).
Renewable Building Block for Materials Science
- Phloretic acid, a naturally occurring phenolic compound, was explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, showing potential in materials science applications (Trejo-Machin et al., 2017).
Eigenschaften
IUPAC Name |
3-(benzenesulfonamido)-3-(4-propan-2-ylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13(2)14-8-10-15(11-9-14)17(12-18(20)21)19-24(22,23)16-6-4-3-5-7-16/h3-11,13,17,19H,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMSMRLMDHRZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2993866.png)

![5-Chloro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2993869.png)
![5-Oxahexacyclo[5.4.1.0<2,6>.0<3,10>.0<4,8>.0<9,12>]dodecane](/img/structure/B2993870.png)



![1-(4-methylpyridin-2-yl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2993879.png)


![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2993884.png)


